molecular formula C19H12Br2Cl2N4 B10927879 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10927879
M. Wt: 527.0 g/mol
InChI Key: VWLQBAXJVKAQEI-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromobenzaldehyde hydrazone. This intermediate is then reacted with 4-chloro-1H-pyrazole-1-carbaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole: Lacks the pyrazolylmethyl group, resulting in different chemical properties.

    3,5-bis(3-bromophenyl)-4-chloro-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole: Contains a methyl group instead of a chloro group on the pyrazole ring.

Uniqueness

The presence of both bromophenyl and chloropyrazole groups in 3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from similar compounds.

Properties

Molecular Formula

C19H12Br2Cl2N4

Molecular Weight

527.0 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(4-chloropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H12Br2Cl2N4/c20-14-5-1-3-12(7-14)18-17(23)19(13-4-2-6-15(21)8-13)27(25-18)11-26-10-16(22)9-24-26/h1-10H,11H2

InChI Key

VWLQBAXJVKAQEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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